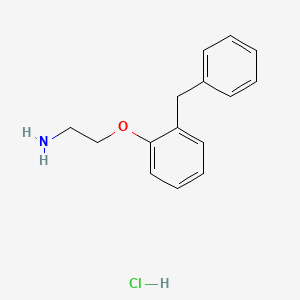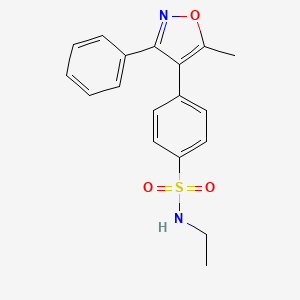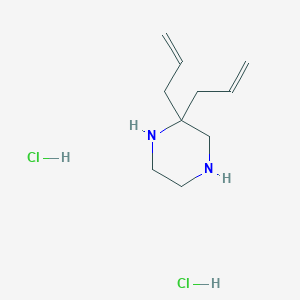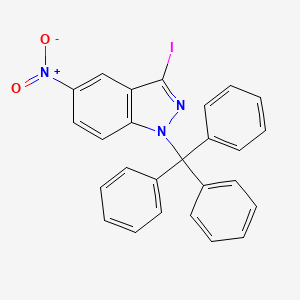
3-Iodo-5-nitro-1-trityl-1H-indazole
Vue d'ensemble
Description
“3-Iodo-5-nitro-1-trityl-1H-indazole” is a chemical compound with the molecular formula C7H4IN3O2 . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indazole ring, which is a heterocyclic compound containing a pyrazole ring fused to a benzene ring . The specific positions of the iodo, nitro, and trityl groups on the indazole ring differentiate this compound from other indazoles.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, indazoles in general have been known to undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
“this compound” is a light yellow solid . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Synthesis and Properties
Synthesis and Characterization : Research on compounds structurally related to 3-Iodo-5-nitro-1-trityl-1H-indazole includes the synthesis of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. These compounds have been fully characterized via NMR, infrared spectra, elemental analyses, and evaluated for their thermal and sensitivity properties (Chand et al., 2016).
Energetic Material Synthesis : Salts of trinitromethyl-substituted triazoles, similar to the this compound structure, have been identified as a new class of dense energetic materials with high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Biomedical Applications
Antitrypanosomal Agents : Derivatives of 3-nitro-1H-1,2,4-triazole, a compound structurally related to this compound, have shown significant activity against Trypanosoma cruzi, suggesting potential applications in the development of antitrypanosomal agents (Papadopoulou et al., 2012).
Nitric Oxide Synthase Inhibition : Research on 7-nitro-1H-indazole, another related compound, has shown its role as an inhibitor of nitric oxide synthase, indicating potential medical applications in conditions where modulation of nitric oxide levels is beneficial (Sopková-de Oliveira Santos et al., 2000).
Chemical Reactions and Applications
Aqueous Synthesis for Chemical and Biomedical Applications : A study on the synthesis of iodo-1,2,3-triazoles, which have significant interest for chemical and biomedical applications, has developed a novel copper-catalyzed aqueous synthesis method. This method is effective for substrates with nucleoside, sugar, and amino acid moieties, indicating its potential utility in the synthesis of compounds like this compound (Li et al., 2017).
Anion Receptor and Halogen Bond Donor Applications : Iodo-1,2,3-triazoles have been used in preorganized cleft-type anion receptors, exploiting their halogen bond donor ability and hydrogen bond acceptor function. This application suggests potential uses for compounds like this compound in anion recognition and halogen bonding studies (Tepper et al., 2015).
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds generally interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole compounds are known to influence a variety of pathways, depending on their specific targets .
Propriétés
IUPAC Name |
3-iodo-5-nitro-1-tritylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18IN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYWDVQXBRZATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

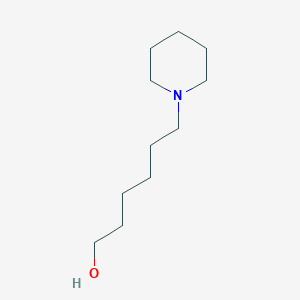



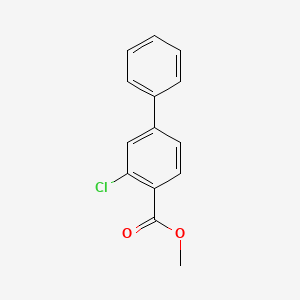

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
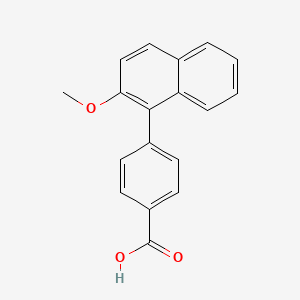
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)
